6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene
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Overview
Description
6-(3-Chloropropyl)-4-oxa-5-azaspiro[24]hept-5-ene is a spiro compound characterized by a unique bicyclic structure that includes both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropropylamine with a suitable oxirane derivative, followed by cyclization to form the spiro compound. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene
- 6-(3-Bromopropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene
- 6-(3-Iodopropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene
Uniqueness
This compound is unique due to its specific chlorine substitution, which can influence its reactivity and interactions compared to its bromine and iodine analogs. The presence of the chlorine atom can affect the compound’s electronic properties and steric interactions, making it distinct in its chemical behavior .
Properties
CAS No. |
105627-06-3 |
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Molecular Formula |
C8H12ClNO |
Molecular Weight |
173.64 g/mol |
IUPAC Name |
6-(3-chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene |
InChI |
InChI=1S/C8H12ClNO/c9-5-1-2-7-6-8(3-4-8)11-10-7/h1-6H2 |
InChI Key |
MHMUHMJDRMQVQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(=NO2)CCCCl |
Origin of Product |
United States |
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